molecular formula C15H14BrNO B290424 N-(3-bromophenyl)-4-ethylbenzamide

N-(3-bromophenyl)-4-ethylbenzamide

Numéro de catalogue B290424
Poids moléculaire: 304.18 g/mol
Clé InChI: NOVDLHBIVBQROJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-bromophenyl)-4-ethylbenzamide is a chemical compound that belongs to the class of benzamides. It is also known as BPEB and has been extensively studied for its potential use as a ligand in positron emission tomography (PET) imaging studies.

Mécanisme D'action

BPEB acts as a competitive antagonist at the dopamine D3 receptor. The dopamine D3 receptor is a G protein-coupled receptor that is predominantly expressed in the mesolimbic system of the brain. Activation of the dopamine D3 receptor has been shown to modulate several neurotransmitter systems such as dopamine, glutamate, and GABA, which are implicated in several neuropsychiatric disorders.
Biochemical and Physiological Effects
BPEB has been shown to have high selectivity and affinity for the dopamine D3 receptor. PET imaging studies using BPEB as a radioligand have shown specific binding to the dopamine D3 receptor in the brain regions implicated in addiction, schizophrenia, and depression. BPEB has also been shown to have low non-specific binding, which is important for accurate quantification of radiotracer uptake in PET imaging studies.

Avantages Et Limitations Des Expériences En Laboratoire

BPEB has several advantages and limitations for lab experiments. One of the advantages is its high selectivity and affinity for the dopamine D3 receptor, which makes it a useful tool for investigating the role of the dopamine D3 receptor in neuropsychiatric disorders. Another advantage is its low non-specific binding, which is important for accurate quantification of radiotracer uptake in PET imaging studies. However, one of the limitations is its short half-life, which limits its use in longitudinal studies. Another limitation is its high cost, which may limit its accessibility for some research groups.

Orientations Futures

There are several future directions for research on BPEB. One direction is to investigate its potential use as a radioligand for other receptors such as the dopamine D2 receptor, which is also implicated in several neuropsychiatric disorders. Another direction is to investigate its potential use in combination with other radioligands to investigate the role of multiple neurotransmitter systems in neuropsychiatric disorders. Additionally, future research could investigate the use of BPEB in preclinical studies to investigate the efficacy of novel therapeutics for neuropsychiatric disorders.
Conclusion
In conclusion, BPEB is a chemical compound that has been extensively studied for its potential use as a radioligand in PET imaging studies. It has high selectivity and affinity for the dopamine D3 receptor, which is implicated in several neuropsychiatric disorders. PET imaging studies using BPEB as a radioligand have shown specific binding to the dopamine D3 receptor in the brain regions implicated in addiction, schizophrenia, and depression. BPEB has several advantages and limitations for lab experiments, and future research could investigate its potential use in combination with other radioligands to investigate the role of multiple neurotransmitter systems in neuropsychiatric disorders.

Méthodes De Synthèse

The synthesis of BPEB involves the reaction of 3-bromoaniline with 4-ethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction yields BPEB as a white solid with a melting point of 132-134°C. The purity of BPEB can be determined using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Applications De Recherche Scientifique

BPEB has been extensively studied for its potential use as a ligand in PET imaging studies. PET is a non-invasive imaging technique that uses radiolabeled compounds to visualize and quantify biological processes in vivo. BPEB has been shown to have high affinity and selectivity for the dopamine D3 receptor, which is implicated in several neuropsychiatric disorders such as addiction, schizophrenia, and depression. PET imaging studies using BPEB as a radioligand have been conducted in animal models and humans to investigate the role of the dopamine D3 receptor in these disorders.

Propriétés

Formule moléculaire

C15H14BrNO

Poids moléculaire

304.18 g/mol

Nom IUPAC

N-(3-bromophenyl)-4-ethylbenzamide

InChI

InChI=1S/C15H14BrNO/c1-2-11-6-8-12(9-7-11)15(18)17-14-5-3-4-13(16)10-14/h3-10H,2H2,1H3,(H,17,18)

Clé InChI

NOVDLHBIVBQROJ-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Br

SMILES canonique

CCC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Br

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.